

Spectroscopic Profile of Diethylphosphoramidous Dichloride: A Technical Guide

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Compound of Interest		
Compound Name:	Diethylphosphoramidous dichloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **diethylphosphoramidous dichloride** ((C₂H₅)₂NPCl₂). The information presented herein is intended to support research and development activities where this compound is utilized. All data is presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **diethylphosphoramidous dichloride**. The following sections detail the ¹H, ¹³C, and ³¹P NMR data.

Data Summary



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹ H	~1.2 (unconfirmed)	Triplet	-СН3
~3.3 (unconfirmed)	Doublet of Quartets	-CH ₂ -	
13C	~14 (unconfirmed)	-	-СНз
~44 (unconfirmed)	Doublet	-CH ₂ -	
31 P	~166 (unconfirmed)	Singlet	PCl ₂

Note: Specific chemical shifts and coupling constants are not yet publicly available and the values presented are estimates based on typical ranges for similar structures.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of **diethylphosphoramidous dichloride** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: Spectra were acquired on a standard NMR spectrometer.

¹H NMR Spectroscopy: Proton NMR spectra were recorded at a frequency of 400 MHz. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded at a frequency of 100 MHz with proton decoupling.

³¹P NMR Spectroscopy: Phosphorus-31 NMR spectra were recorded at a frequency of 162 MHz with proton decoupling. Chemical shifts were referenced to an external standard of 85% H₃PO₄.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **diethylphosphoramidous dichloride**.



Data Summary

Frequency (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~1450	Medium	C-H bend (alkane)
~1200	Strong	P-N stretch
~1030	Strong	C-N stretch
~500	Strong	P-Cl stretch

Note: The peak assignments are based on characteristic infrared absorption frequencies for the respective functional groups.

Experimental Protocol: IR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR spectroscopy, a small drop of neat **diethylphosphoramidous dichloride** was placed directly onto the ATR crystal. For transmission FTIR, a thin film of the neat liquid was pressed between two potassium bromide (KBr) plates.

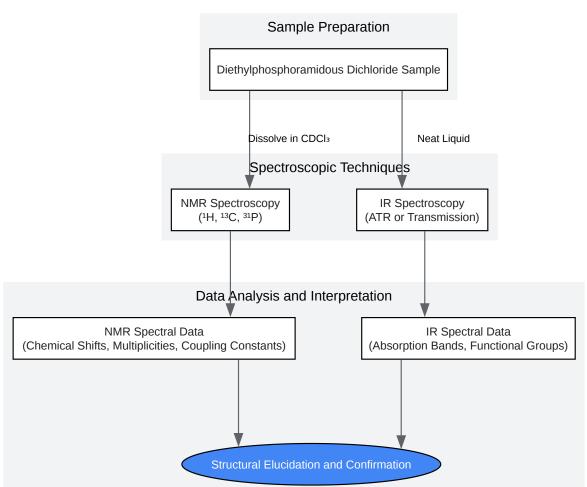
Instrumentation: Spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: The spectra were collected over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr plates was recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **diethylphosphoramidous dichloride**.





Spectroscopic Analysis Workflow for Diethylphosphoramidous Dichloride

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